

In-Depth Technical Guide: 5-Methoxybenzo[b]thiophene-2-boronic acid

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Compound of Interest

Compound Name: 5-Methoxybenzo[B]thiophene-2-boronic acid

Cat. No.: B071513

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **5-Methoxybenzo[b]thiophene-2-boronic acid**, a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. This document outlines its key physicochemical characteristics, provides detailed experimental protocols for its synthesis and a common application, and includes a visual representation of a key reaction workflow.

Core Physical Properties

5-Methoxybenzo[b]thiophene-2-boronic acid is a solid at room temperature.^[1] Its stability and utility in synthetic chemistry are underpinned by its specific physical properties. A summary of these properties is presented below.

Property	Value	Source/Comment
CAS Number	193965-30-9	[1] [2] [3]
Molecular Formula	C ₉ H ₉ BO ₃ S	[3]
Molecular Weight	208.04 g/mol	[3]
Appearance	Solid	[1]
Purity	≥98%	[3]
Melting Point	Data for the parent compound, Benzo[b]thien-2-ylboronic acid, is 256-260 °C. The melting point for the 5-methoxy derivative is not consistently reported in publicly available literature.	[4]
Boiling Point	Not available in the literature. Boronic acids often decompose at high temperatures.	
Solubility	Generally soluble in polar organic solvents such as methanol, ethanol, and DMF. Boronic acids typically exhibit low solubility in nonpolar solvents like hexanes. Specific quantitative data for this compound is not readily available.	[5]
Storage	Store at -20°C in a sealed container, away from moisture.	[1]

Experimental Protocols

Detailed methodologies for the synthesis of **5-Methoxybenzo[b]thiophene-2-boronic acid** and its application in a Suzuki-Miyaura cross-coupling reaction are provided below. These protocols are based on established synthetic methods for similar compounds.

Synthesis of 5-Methoxybenzo[b]thiophene-2-boronic acid

This protocol describes a common method for the synthesis of arylboronic acids from the corresponding aryl halide.

Materials:

- 2-Bromo-5-methoxybenzo[b]thiophene
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- 1 M Hydrochloric acid (HCl)
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Dissolve 2-bromo-5-methoxybenzo[b]thiophene (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

- Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
- To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography on silica gel to yield **5-Methoxybenzo[b]thiophene-2-boronic acid**.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of **5-Methoxybenzo[b]thiophene-2-boronic acid** with an aryl halide.

Materials:

- **5-Methoxybenzo[b]thiophene-2-boronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., potassium carbonate)
- Solvent system (e.g., a mixture of toluene, ethanol, and water)
- Ethyl acetate

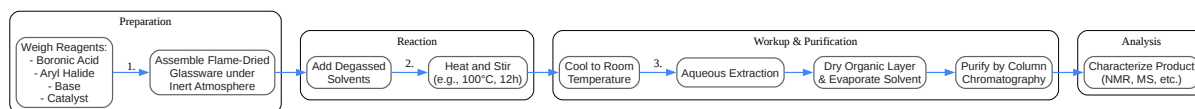
- Water
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a round-bottom flask, add **5-Methoxybenzo[b]thiophene-2-boronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
- Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
- Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.03 equivalents) to the flask.
- Add the degassed solvent system (e.g., toluene, ethanol, and water in a 2:1:1 ratio).
- Heat the reaction mixture to 100 °C and stir vigorously for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired biaryl product.

Visualizations

The following diagram illustrates a typical workflow for the Suzuki-Miyaura cross-coupling reaction, a key application of **5-Methoxybenzo[b]thiophene-2-boronic acid**.



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